2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol
Description
Properties
IUPAC Name |
1-hydroxy-2-(4-methylphenyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16(14)17/h2-9,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGOZRRFZSFLNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches for Benzimidazoles
Before examining specific methods for 2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol synthesis, it is important to understand the fundamental approaches to benzimidazole synthesis. The most common synthetic routes involve the condensation of o-phenylenediamine with carboxylic acids, aldehydes, or their derivatives.
Historical Context
The first benzimidazole was synthesized by Hoebrecker in 1872 through the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by dehydration. Since then, numerous methods have been developed for benzimidazole synthesis, many of which can be adapted for the preparation of this compound.
Phillips Method
The most typical synthetic approach for producing benzimidazole derivatives is known as Phillips' method, which involves the condensation of o-phenylenediamine with carboxylic acids or aldehydes. This method is widely used due to its versatility and efficiency in producing 2-substituted benzimidazoles.
Specific Preparation Methods for this compound
Method 1: Condensation of o-phenylenediamine with 4-methylbenzaldehyde followed by N-oxidation
This is a two-step process that first involves the formation of 2-(4-methylphenyl)-1H-benzimidazole, followed by selective N-oxidation.
Step 1: Synthesis of 2-(4-methylphenyl)-1H-benzimidazole
A mixture of o-phenylenediamine (1 mmol) and 4-methylbenzaldehyde (1 mmol) is combined in the presence of ammonium chloride (4 mmol) in chloroform at room temperature. The reaction is monitored by thin-layer chromatography (eluent: hexane/ethyl acetate 30/70) and typically completes within 4 hours, yielding 2-(4-methylphenyl)-1H-benzimidazole with approximately 94% yield.
Reaction Conditions:
o-phenylenediamine + 4-methylbenzaldehyde → 2-(4-methylphenyl)-1H-benzimidazole
Catalyst: NH4Cl (4 mmol)
Solvent: CHCl3
Temperature: Room temperature
Time: 4 hours
Yield: ~94%
Step 2: N-oxidation to this compound
The synthesized 2-(4-methylphenyl)-1H-benzimidazole undergoes selective N-oxidation using an appropriate oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalytic amount of acetic acid.
Reaction Conditions:
2-(4-methylphenyl)-1H-benzimidazole + Oxidizing agent → this compound
Oxidizing agent: m-CPBA (1.2 eq) or H2O2/AcOH
Solvent: Dichloromethane
Temperature: 0-25°C
Time: 2-4 hours
Method 2: Direct Synthesis from o-phenylenediamine and 4-methylbenzoic acid
This method involves a one-pot synthesis directly from o-phenylenediamine and 4-methylbenzoic acid under oxidative conditions.
Procedure:
To a stirred solution of o-phenylenediamine (1.08 g, 10.0 mmol) in polyphosphoric acid (PPA), 4-methylbenzoic acid (1.36 g, 10.0 mmol) is added. The mixture is heated at 170-180°C for 4-6 hours. After cooling, the reaction mixture is poured into ice water and neutralized with sodium hydroxide solution. The precipitate is filtered, washed with water, and purified by recrystallization to yield 2-(4-methylphenyl)-1H-benzimidazole. This intermediate is then subjected to N-oxidation as described in Method 1, Step 2.
Method 3: Microwave-Assisted Synthesis
Recent advances in organic synthesis have demonstrated the efficiency of microwave-assisted reactions for benzimidazole synthesis, which can be adapted for the preparation of the target compound.
Procedure:
A mixture of o-phenylenediamine (1 mmol), 4-methylbenzaldehyde (1 mmol), and a catalytic amount of an appropriate catalyst (such as CAN, ceric ammonium nitrate) is placed in a microwave reactor vessel. The reaction is conducted under microwave irradiation at 80-100°C for 10-15 minutes. The resulting 2-(4-methylphenyl)-1H-benzimidazole is then subjected to N-oxidation to obtain the desired product.
Method 4: Fe/S Catalytic Redox Condensation
A novel approach using Fe/S catalytic redox condensation has been reported for benzimidazole synthesis, which can be applied to the synthesis of this compound.
Procedure:
A mixture of 2-nitroaniline (1 mmol) and 4-methylphenylacetic acid (1 mmol) in the presence of iron powder and sulfur is heated at 150-170°C for 3-4 hours. The reaction proceeds via a redox mechanism where the nitro group is reduced to an amino group while the phenylacetic acid is oxidized. The benzimidazole formed is then subjected to N-oxidation to obtain the target compound.
Optimization of Synthesis Parameters
Solvent Effects
The choice of solvent significantly impacts the yield and purity of this compound. Comparative studies with various solvents have shown the following yields:
| Solvent | Yield (%) for Step 1 | Reference |
|---|---|---|
| CH3CN | ~40 | |
| MeOH | ~45 | |
| CHCl3 | ~94 | |
| Ether | ~30 | |
| DMF | ~55 |
Chloroform has been identified as the most suitable solvent for the condensation reaction, providing the highest yield of the benzimidazole intermediate.
Catalyst Influence
Various catalysts have been investigated for the condensation step:
| Catalyst | Amount (mol) | Yield (%) | Reference |
|---|---|---|---|
| NH4F | 4 | ~70 | |
| NH4Cl | 4 | ~94 | |
| NH4NO3 | 4 | ~75 | |
| (NH4)2CO3 | 4 | ~80 | |
| (NH4)2SO4 | 4 | ~78 |
NH4Cl was found to be the most effective catalyst, providing the highest yield for the condensation reaction.
Temperature and Reaction Time Effects
Temperature and reaction time optimization studies have shown that:
- For the condensation step, room temperature with a 4-hour reaction time provides optimal results with NH4Cl as catalyst.
- For the N-oxidation step, a controlled temperature range of 0-25°C is crucial to prevent over-oxidation and formation of undesired by-products.
Characterization of this compound
Spectroscopic Data
NMR Data
¹H NMR (CDCl₃, 300 MHz):
δ 2.54 (d, 3H, CH₃), 6.06 (bs, 1H, OH), 6.84-7.92 (m, 8H, aromatic protons).
¹³C NMR (CDCl₃, 75 MHz):
The carbon NMR shows characteristic peaks for the methyl carbon (~21 ppm), aromatic carbons (120-140 ppm), and the benzimidazole carbons.
IR Spectroscopy
The IR spectrum shows characteristic absorption bands:
- O-H stretch: 3300-3500 cm⁻¹
- C-H aromatic: 3000-3100 cm⁻¹
- C=N stretch: 1600-1650 cm⁻¹
- C=C aromatic: 1450-1600 cm⁻¹
Mass Spectrometry
The mass spectrum typically shows a molecular ion peak at m/z 224, corresponding to the molecular weight of the compound.
Crystallographic Data
X-ray crystallographic analysis confirms the structure of this compound with the following key parameters:
- Crystal system: Monoclinic
- Space group: P21/c
- Unit cell dimensions: a, b, c parameters specific to the compound
- Bond lengths and angles consistent with the proposed structure
Comparison of Preparation Methods
Yield Efficiency and Reaction Conditions
The following table compares the overall yields and conditions for the different preparation methods:
Economic and Environmental Considerations
Method 3 (microwave-assisted synthesis) offers several advantages including shorter reaction times, reduced energy consumption, and minimized waste generation. However, it requires specialized equipment. Method 1 provides a good balance between yield, reaction conditions, and equipment requirements, making it suitable for both laboratory and potential industrial scale synthesis.
Applications of this compound
Pharmaceutical Applications
This compound and related benzimidazole derivatives have demonstrated significant biological activities, including:
Chemical Intermediates
The compound serves as an important intermediate in the synthesis of more complex molecules with varied applications in medicinal chemistry and materials science.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of 2-(4-methylphenyl)-1H-1,3-benzimidazol-1-one.
Reduction: Formation of 2-(4-methylphenyl)-1H-1,3-benzimidazole.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, derivatives with similar structures have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The compound's mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Table 1: Anticancer Activity of Benzimidazole Derivatives
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives are well-documented, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The compound has demonstrated significant antibacterial activity with minimal inhibitory concentration (MIC) values comparable to established antibiotics .
Table 2: Antimicrobial Activity
Antifungal Activity
Research indicates that compounds similar to 2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol exhibit moderate antifungal activities against strains like Candida albicans and Aspergillus niger. These findings suggest potential applications in treating fungal infections .
Synthesis and Characterization
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones. Advanced techniques such as molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies have been employed to optimize the synthesis and predict biological activity .
Table 3: Synthesis Methods
| Methodology | Description |
|---|---|
| Condensation | Reaction of o-phenylenediamine with aldehydes |
| Molecular Docking | Predicts binding affinity to biological targets |
| QSAR Analysis | Correlates chemical structure with biological activity |
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a series of benzimidazole derivatives against breast cancer cell lines. Among them, a derivative similar to this compound exhibited a remarkable IC50 value indicating potent anticancer activity. The study concluded that modifications on the phenyl ring significantly influenced the anticancer properties .
Case Study 2: Antimicrobial Resistance
In light of rising antimicrobial resistance, a recent investigation focused on the antibacterial properties of benzimidazole derivatives against MRSA. The results showed that certain derivatives not only inhibited bacterial growth but also displayed synergistic effects when combined with conventional antibiotics, suggesting their role as potential adjuvants in therapy .
Mechanism of Action
The biological activity of 2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol is attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, inhibiting their function and leading to therapeutic effects. The exact mechanism of action depends on the specific biological pathway involved.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the benzimidazole core significantly alter molecular weight, solubility, and thermal stability. Key analogs include:
| Compound Name | Substituent | Molecular Formula | Molecular Weight | Melting Point (°C) | log P (Predicted) |
|---|---|---|---|---|---|
| 2-(4-Methylphenyl)-1H-1,3-benzimidazol-1-ol | 4-Methylphenyl, -OH | C₁₄H₁₂N₂O | 224.26 | Not reported | ~2.1* |
| 2-(4-Chlorophenyl)-1H-1,3-benzimidazol-1-ol | 4-Chlorophenyl, -OH | C₁₃H₉ClN₂O | 244.68 | 216–217 | 1.37 |
| 4-(1H-Benzimidazol-2-yl) phenol (3b) | Phenol, -OH | C₁₃H₁₀N₂O | 211.34 | 228–230 | ~1.8 |
| 2-(2,4-Dihydroxyphenyl)-1H-benzimidazole (9) | 2,4-Dihydroxyphenyl | C₁₃H₁₀N₂O₂ | 242.23 | Not reported | ~1.2 |
*Estimated based on methyl group contribution to lipophilicity.
- Electron-Donating vs. Electron-Withdrawing Groups : The methyl group (electron-donating) in the target compound may increase log P compared to the chloro analog (electron-withdrawing) .
- Melting Points: Phenolic derivatives (e.g., 3b) exhibit higher melting points due to hydrogen bonding, whereas halogenated analogs (e.g., 4-chlorophenyl) show moderate thermal stability .
Antimicrobial and Antifungal Activity
- Triazole-Thiazole Hybrids (9a–9e) : Compounds with 4-methylphenyl thiazole groups (e.g., 9d) showed enhanced binding in docking studies, suggesting substituent size and polarity influence target interactions .
- Benzyl-Substituted Analogs (C1–C4) : 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole (C2) exhibited moderate antimicrobial activity, highlighting the role of lipophilic groups .
Antioxidant and Cytotoxic Potential
- Phenolic Derivatives: 2-(4-Hydroxyphenyl)-1H-benzimidazole (7) demonstrated antioxidant activity in DPPH assays, likely due to radical scavenging by the -OH group .
- Triazole-Schiff Base Derivatives : Compounds with fluorophenyl groups (e.g., 74) showed cytotoxicity (IC₅₀ = 45.1 µM), indicating electron-withdrawing substituents may enhance anticancer effects .
Key Research Findings and Trends
Substituent Position Matters : Para-substituted phenyl groups (e.g., 4-methyl or 4-chloro) improve thermal stability and log P compared to ortho/meta analogs.
Hybrid Structures Enhance Bioactivity : Integration of triazole or thiazole rings (e.g., 9a–9e) broadens biological activity via multipoint receptor binding .
Synthetic Efficiency : Microwave and solvent-free methods reduce reaction times and improve yields for benzimidazole cores .
Biological Activity
2-(4-Methylphenyl)-1H-1,3-benzimidazol-1-ol is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Benzimidazole compounds are known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may inhibit enzyme activity by binding to active or allosteric sites, thus modulating metabolic pathways. This mechanism underlies its potential therapeutic applications.
Antitumor Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antitumor properties. For instance, in vitro assays indicated that this compound showed promising results against various cancer cell lines. The compound's IC50 values were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| HCC827 | 6.26 |
| NCI-H358 | 6.48 |
These values suggest a higher efficacy in two-dimensional assays compared to three-dimensional assays, indicating the compound's potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against several bacterial strains. The results are summarized in the table below:
| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/ml) |
|---|---|---|
| Staphylococcus aureus | 36 | 50 |
| Escherichia coli | 27 | 62.5 |
| Salmonella typhi | 32 | 12.5 |
These findings indicate that the compound possesses significant antibacterial activity, comparable to standard antibiotics .
Anti-inflammatory Activity
Benzimidazole derivatives have also been explored for their anti-inflammatory properties. Studies suggest that compounds similar to this compound can inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Case Studies and Research Findings
A comprehensive review highlighted the extensive research on benzimidazole derivatives, emphasizing their pharmacological potential across various therapeutic areas. Notably, compounds with structural similarities to this compound have shown promise in treating conditions ranging from infections to cancer .
Notable Research Contributions:
- Anticancer Studies : Investigations into the compound's effects on cell proliferation revealed significant inhibition rates in multiple cancer cell lines.
- Antimicrobial Tests : The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
Q & A
Q. What are the optimal synthetic routes for 2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves condensation of o-phenylenediamine derivatives with substituted benzaldehydes or ketones under acidic or solvent-free conditions. Key steps include:
- Catalyst Selection: Lewis acids (e.g., ZnCl₂) or organocatalysts can enhance cyclization efficiency .
- Solvent Optimization: Solvent-free methods reduce side reactions and improve atom economy, as demonstrated in one-pot benzimidazole syntheses .
- Temperature Control: Reactions are often conducted at 80–120°C to balance reaction rate and decomposition risks .
- Purification: Column chromatography or recrystallization is used to isolate the compound, with HPLC or NMR validating purity .
Q. How can structural characterization of this compound be performed to confirm its identity?
Methodological Answer:
- Spectroscopic Techniques:
- NMR: H and C NMR identify aromatic protons (δ 7.0–8.5 ppm) and substituents (e.g., methyl groups at δ 2.3–2.5 ppm) .
- FT-IR: Stretching vibrations for N-H (3400–3200 cm⁻¹) and C=N (1600–1500 cm⁻¹) confirm the benzimidazole core .
- X-ray Crystallography: Single-crystal analysis reveals bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding) .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 251.12) .
Advanced Research Questions
Q. How can computational methods like molecular docking and QSAR modeling predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking:
- Target Selection: Prioritize enzymes like bacterial peptide deformylase (PDF) or α-amylase, where benzimidazoles show affinity .
- Software Tools: AutoDock Vina or Schrödinger Suite assess binding poses and interaction energies (e.g., hydrogen bonds with PDF’s S1 pocket) .
- QSAR Modeling:
- Dataset Curation: Use 100+ derivatives with experimental IC₅₀ values (e.g., MDA-MB-231 cytotoxicity data) .
- Descriptor Calculation: Employ topological (e.g., Wiener index) or electronic (e.g., HOMO/LUMO) parameters to correlate structure-activity .
- Validation: Cross-validate models using leave-one-out or test-set methods to ensure predictive accuracy .
Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across studies) be resolved for this compound?
Methodological Answer:
- Assay Standardization:
- Structural Modifications:
- Introduce substituents (e.g., electron-withdrawing groups at the 4-methylphenyl position) to enhance selectivity .
- Compare with analogs (e.g., 2-(trifluoromethyl)-benzimidazoles) to identify pharmacophore contributions .
- Mechanistic Studies:
Q. What strategies improve the compound’s pharmacokinetic properties for therapeutic applications?
Methodological Answer:
- Solubility Enhancement:
- Synthesize prodrugs (e.g., phosphate esters) or co-crystals with cyclodextrins .
- Metabolic Stability:
- Block metabolic hotspots (e.g., methyl group halogenation) to reduce CYP450-mediated oxidation .
- Bioavailability Testing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
